N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-20-8-7-18(11-13-6-9-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,9-10,12H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZPIWIQZFFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(thiophen-3-yl)ethanone and sulfur sources.
Amidation Reaction: The carboxylic acid group on the benzo[b]thiophene core is then converted to the corresponding carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of an amine, such as 2-methoxyethylamine.
N-Alkylation: The final step involves the N-alkylation of the amide nitrogen with thiophen-3-ylmethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Acidic (HCl, 80°C) | Benzo[b]thiophene-2-carboxylic acid + 2-methoxyethylamine + thiophene-3-methanol | Nucleophilic attack by water at the carbonyl carbon |
| Basic (NaOH, reflux) | Sodium benzo[b]thiophene-2-carboxylate + N-(2-methoxyethyl)-thiophen-3-ylmethanol | Base-assisted cleavage of the amide bond |
Key Findings :
-
Acidic hydrolysis produces carboxylic acid derivatives, while basic conditions generate carboxylate salts.
-
Thiophene-3-methanol remains stable under mild conditions but may oxidize to thiophene-3-carbaldehyde under harsher treatments.
Nucleophilic Substitution at the Amide Group
The carboxamide nitrogen participates in nucleophilic substitution reactions:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Ethylamine | N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-N'-ethylbenzo[b]thiophene-2-carboxamide | 72% | DMF, 60°C, 12 hr |
| Benzyl thiol | S-Benzyl derivative | 65% | THF, RT, 24 hr |
Mechanistic Insight :
-
Nucleophiles (amines, thiols) attack the electrophilic carbonyl carbon, displacing the amide group via tetrahedral intermediate formation.
Alkylation and Acylation Reactions
The secondary amine in the methoxyethyl chain undergoes alkylation/acylation:
Notable Observations :
-
Alkylation requires strong bases (e.g., K₂CO₃) to deprotonate the amine.
-
Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity .
Cycloaddition Reactions
The benzo[b]thiophene core participates in Diels-Alder reactions:
Mechanistic Analysis :
-
Electron-rich benzo[b]thiophene acts as a diene, with the thiophene ring enhancing electron density .
Palladium-Catalyzed Functionalization
The thiophene-3-ylmethyl group undergoes cross-coupling:
Critical Parameters :
-
β-Arylation at the thiophene ring proceeds via a carbopalladation pathway with room-temperature efficacy .
-
Carbonylation requires high CO pressure and polar aprotic solvents .
Electrophilic Aromatic Substitution
The thiophene and benzo[b]thiophene rings undergo halogenation/nitration:
| Reagent | Position | Product | Directing Effect |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 (thiophene) | Nitro-substituted derivative | Meta-directing |
| Br₂/FeCl₃ | C-3 (benzo[b]thiophene) | Brominated analog | Ortho/para |
Structural Influence :
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with similar benzothiophene structures exhibit significant antitumor effects. Notably, derivatives have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin. For instance, compounds within this class have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating potent antiproliferative activity .
Neuroprotective Effects
Benzofuran derivatives, structurally related to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, have been studied for their ability to modulate amyloid-beta aggregation, which is critical in neurodegenerative diseases such as Alzheimer's. Certain derivatives can either promote or inhibit fibrillogenesis depending on their substituents.
Antioxidant and Antibacterial Activities
The compound also shows promise in exhibiting antioxidant properties. Studies have revealed that thiophene derivatives can inhibit free radical-induced lipid oxidation and demonstrate antibacterial activity against pathogens like E. coli and S. aureus. The presence of methoxy groups has been linked to enhanced hydrophilicity and improved antibacterial efficacy .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiophene moiety, introduction of the methoxyethyl chain, and final carboxamide formation. Industrial production methods may optimize these synthetic routes for higher yields and purity through advanced techniques such as continuous flow reactors.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Benzothiophene | Aromatic ring with heteroatoms |
| Methoxyethyl | Aliphatic ether group |
| Thiophene | Sulfur-containing aromatic ring |
Case Studies
- Antitumor Activity Study : A study demonstrated that a related compound significantly inhibited tumor growth in human osteosarcoma xenografts in nude mice, showcasing its potential as an anticancer agent .
- Neurodegenerative Disease Research : In vitro studies indicated that certain benzofuran derivatives could effectively inhibit amyloid-beta aggregation, suggesting therapeutic potential for Alzheimer's disease.
- Antioxidant Evaluation : Research on thiophene derivatives showed a range of antioxidant activities with inhibition rates against lipid peroxidation varying between 19% to 30%, highlighting their potential in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Position and Bioactivity: The thiophen-3-ylmethyl group in the target compound differs from compound 27 (), which has a thiophen-2-ylmethyl substitution. The position of the thiophene methyl group (2- vs. 3-) may influence conformational flexibility and target binding, as seen in kinase inhibitors where substituent orientation affects selectivity .
Impact of Dual N-Substitution :
- Most analogs (e.g., ) feature single substitutions on the amide nitrogen. The dual substitution in the target compound may introduce steric hindrance, altering binding kinetics compared to simpler analogs like compound 27 or 3d .
Functional Group Modifications: Hydroxy or halogen substitutions on the benzo[b]thiophene ring (e.g., 5-hydroxy in , 3-chloro in ) correlate with enhanced inhibitory activity in targets like MAO-B or kinases . Halogenated derivatives (e.g., SAG1.5 in ) exhibit agonist activity via halogen bonding, a feature absent in the target compound .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling, similar to compound 3d () or nitazoxanide-based analogs (). However, dual N-substitution may necessitate orthogonal protection/deprotection strategies, increasing synthetic complexity compared to single-substituted analogs .
Table 2: Spectroscopic and Physicochemical Data
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a methoxyethyl group and a thiophenyl moiety that contribute to its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Cholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, studies reveal that certain benzo[b]thiophene derivatives can effectively inhibit AChE with IC50 values comparable to established drugs like galantamine .
- Neuroprotection : Compounds in this class have demonstrated neuroprotective effects against amyloid-beta (Aβ) toxicity in neuronal cell lines. For instance, derivatives were found to significantly reduce Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells .
- Antibacterial and Antifungal Activities : The biological screening of related benzo[b]thiophene compounds has shown promising antibacterial and antifungal properties, indicating potential use as antimicrobial agents .
In Vitro Studies
| Compound | Target | IC50 (μM) | Biological Effect |
|---|---|---|---|
| 4a | AChE | 12.5 | Strong inhibition |
| 5h | BChE | 10.0 | Comparable to galantamine |
| 5a | Neuroprotection | 15.0 | Significant reduction in Aβ42 toxicity |
Case Studies
- Neuroprotection Against Aβ42 : A study demonstrated that this compound exhibited a concentration-dependent reduction in cell death caused by Aβ42 in HT22 cells. Electron microscopy confirmed the ability of the compound to modulate fibrillogenesis, which is crucial for preventing neurodegeneration .
- Cholinesterase Inhibition : In a series of experiments, various derivatives were tested against AChE and BChE using electrophorus electricus AChE as a model. The most potent inhibitors exhibited IC50 values significantly lower than those of control compounds, highlighting their potential as therapeutic agents for cognitive disorders .
Q & A
Q. What are the key synthetic routes for preparing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide?
The synthesis typically involves amide coupling between a benzo[b]thiophene-2-carboxylic acid derivative and a substituted amine. For example:
- Step 1 : Activate the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.
- Step 2 : React with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine under anhydrous conditions (e.g., dry CH₂Cl₂ or DMF) with a base (e.g., triethylamine) .
- Purification : Reverse-phase HPLC with methanol-water gradients is effective for isolating the product (yields ~50–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxyethyl groups at δ 3.2–3.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 406.1) and purity (>95%) .
Q. What solvent systems are optimal for solubility and stability?
- The compound is stable in DMSO (up to 20 mg/mL) and dry DMF but degrades in protic solvents (e.g., water, ethanol). Store at -20°C under desiccation to prevent hydrolysis .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed?
Low yields often arise from steric hindrance or moisture sensitivity . Strategies include:
Q. What methods validate the compound’s biological target engagement (e.g., enzyme inhibition)?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like TrkB receptors .
- Cellular Assays : Use HEK293 cells transfected with target receptors to assess inhibition (IC₅₀) via fluorescence-based readouts .
- Molecular Docking : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the thiophene and methoxyethyl groups) .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Core Modifications : Replace the thiophene ring with furan or pyridine to alter electronic properties .
- Side-Chain Variations : Substitute the methoxyethyl group with ethoxyethyl or morpholinoethyl to probe steric effects .
- Synthetic Routes : Use parallel synthesis libraries with diverse anhydrides (e.g., succinic, maleic) to generate derivatives .
Q. How are contradictions in biological activity data resolved?
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Assay Reproducibility : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and assay formats (e.g., luminescence vs. fluorescence) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .
Methodological Challenges and Solutions
Q. How can crystallization challenges for X-ray diffraction studies be overcome?
Q. What computational tools predict metabolic pathways for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
